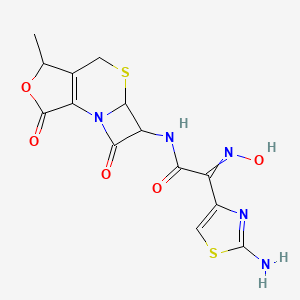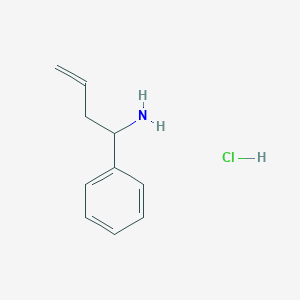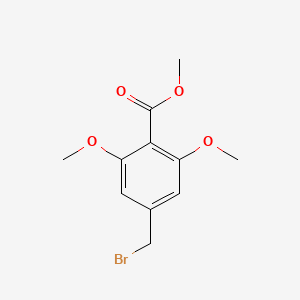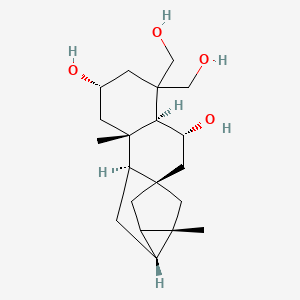
Cefdinir impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[63002,5]undec-1(8)-en-4-yl)acetamide is a complex organic compound that features a thiazole ring, a hydroxyimino group, and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide involves multiple steps. One common method starts with the preparation of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is then converted to the corresponding acid hydrazide using hydrazine hydrate in ethanol. The acid hydrazide is then refluxed with carbon disulfide to yield 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with various electrophiles in the presence of a base such as lithium hydride (LiH) in dimethylformamide (DMF) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-diabetic and anti-cancer properties
Mechanism of Action
The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler analog with similar biological activities.
1,3,4-oxadiazole derivatives: Compounds with similar pharmacological properties.
Thiazole-based drugs: Such as sulfathiazole and ritonavir, which share structural similarities and biological activities.
Uniqueness
2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide stands out due to its complex tricyclic structure and the presence of multiple functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H13N5O5S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20) |
InChI Key |
UEHIFMGCXPDQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid](/img/structure/B13396489.png)
![3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide](/img/structure/B13396491.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13396492.png)



![[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine](/img/structure/B13396523.png)
![N-cyclohexylcyclohexanamine;2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B13396528.png)
![Sodium;4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate](/img/structure/B13396535.png)

![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)

![6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13396571.png)
